Bromadoline Maleate

Beschreibung

Eigenschaften

CAS-Nummer |

81447-81-6 |

|---|---|

Molekularformel |

C19H25BrN2O5 |

Molekulargewicht |

441.3 g/mol |

IUPAC-Name |

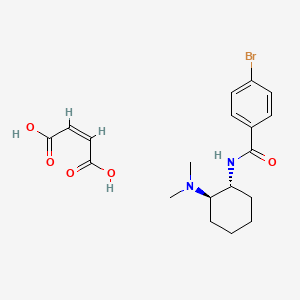

4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C15H21BrN2O.C4H4O4/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11;5-3(6)1-2-4(7)8/h7-10,13-14H,3-6H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m0./s1 |

InChI-Schlüssel |

XHCXKGFNPZETQY-YHPCKPBFSA-N |

Isomerische SMILES |

CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

67579-24-2 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bromadoline; U-47931E; U 47931E; U47931E; U 47,931E; U47,931E; U-47,931E; Bromadoline maleate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromadoline Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadoline Maleate, also known by its developmental code U-47931E, is a synthetic opioid analgesic. This technical guide provides a comprehensive overview of its mechanism of action at the molecular level. Bromadoline acts as a selective agonist at the μ-opioid receptor (MOR), initiating intracellular signaling cascades that are primarily responsible for its analgesic effects. This document details its interaction with opioid receptors, the subsequent G-protein activation, and the broader signaling pathways involved. Quantitative data from functional assays are presented, alongside detailed experimental protocols for the key assays used to characterize this compound.

Introduction

Bromadoline is a potent opioid analgesic developed in the 1970s.[1] Structurally distinct from morphine and its derivatives, it represents a class of synthetic opioids with a primary effect on the central nervous system. Understanding its precise mechanism of action is crucial for the development of novel analgesics with improved therapeutic profiles. This guide synthesizes the current knowledge of Bromadoline's pharmacology, focusing on its receptor interactions and downstream signaling pathways.

Receptor Binding and Selectivity

Bromadoline is a selective agonist for the μ-opioid receptor.[1] While comprehensive quantitative binding data (Ki values) for this compound at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors are not widely published, its functional selectivity for the μ-opioid receptor has been established through various in vitro and in vivo studies. Recent research has determined its MOR affinity using [3H]-DAMGO binding assays in rat brain tissue homogenates.[2]

Signaling Pathways

Upon binding to the μ-opioid receptor, Bromadoline induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of heterotrimeric Gi/o proteins.

G-Protein Signaling Pathway

The activation of the μ-opioid receptor by Bromadoline promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both of these components then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effect.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. This process is typically initiated by G-protein-coupled receptor kinases (GRKs) phosphorylating the intracellular domains of the activated receptor. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of G-protein-independent signaling. The extent to which Bromadoline engages the β-arrestin pathway relative to its G-protein signaling (a concept known as "biased agonism") is an area of active research for novel opioids. Recent studies have characterized Bromadoline as a partial agonist in β-arrestin2 recruitment assays.[2]

Quantitative Pharmacological Data

The functional activity of Bromadoline (U-47931E) has been quantified using various in vitro assays. The following tables summarize the available data.

Table 1: Functional Activity of Bromadoline (U-47931E) at Opioid Receptors

| Assay | Receptor | Parameter | Value | Reference Compound | Reference Value |

| [³⁵S]-GTPγS Binding | μ-Opioid (MOR) | EC₅₀ (nM) | 300 | Hydromorphone | 28.5 |

| Eₘₐₓ (%) | 86 | Hydromorphone | 100 | ||

| κ-Opioid (KOR) | EC₅₀ (nM) | >10,000 | Hydromorphone | >10,000 | |

| Eₘₐₓ (%) | 17 | Hydromorphone | 37 | ||

| NanoBiT® β-arrestin2 | μ-Opioid (MOR) | EC₅₀ (μM) | 2.9 | Hydromorphone | 0.02 |

| Eₘₐₓ (%) | 52.8 | Hydromorphone | 100 | ||

| NanoBiT® mini-Gαi | μ-Opioid (MOR) | EC₅₀ (μM) | 0.55 | Hydromorphone | 0.007 |

| Eₘₐₓ (%) | 85.9 | Hydromorphone | 100 | ||

| AequoScreen® | μ-Opioid (MOR) | EC₅₀ (μM) | 1.1 | Hydromorphone | 0.005 |

| Eₘₐₓ (%) | 70.3 | Hydromorphone | 100 |

Data for [³⁵S]-GTPγS binding from Otte et al., 2022. Data for NanoBiT® and AequoScreen® from a 2023 study abstract, specific citation pending full publication.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DAMGO binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]-GTPγS Functional Assay

This assay measures the functional activation of G-protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon agonist stimulation.

Materials:

-

Receptor Source: Membranes from cells expressing the μ-opioid receptor.

-

Radioligand: [³⁵S]-GTPγS.

-

Test Compound: this compound.

-

Positive Control: A known MOR agonist (e.g., DAMGO).

-

GDP: Guanosine Diphosphate.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound or a positive control.

-

For basal binding, omit the agonist. For non-specific binding, add an excess of unlabeled GTPγS.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]-GTPγS to each well.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for this compound.

Conclusion

This compound exerts its analgesic effects primarily through the selective agonism of the μ-opioid receptor. This interaction initiates a cascade of intracellular signaling events, predominantly through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The quantitative data from functional assays confirm its activity as a potent agonist at the μ-opioid receptor with significantly less activity at the κ-opioid receptor. Further investigation into its β-arrestin recruitment profile will be crucial in fully elucidating its potential for biased agonism and its overall therapeutic index. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology.

References

The Discovery and Pharmacological Profile of Bromadoline Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadoline Maleate, also known by its developmental code U-47931E, is a potent and selective μ-opioid receptor agonist. Developed in the 1970s by the Upjohn company, it emerged from a research program aimed at identifying novel analgesic agents. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characteristics of this compound. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action.

Introduction and Historical Context

The quest for potent analgesics with favorable safety profiles has been a cornerstone of pharmaceutical research. In the 1970s, The Upjohn Company, a prominent American pharmaceutical firm, was actively involved in the synthesis and evaluation of novel opioid compounds.[1][2] It was within this research program that Bromadoline (U-47931E) was first synthesized and identified as a selective μ-opioid receptor agonist with notable analgesic properties.[3] Its chemical structure, trans-4-bromo-N-[2-(dimethylamino)cyclohexyl]benzamide, distinguishes it as a member of the benzamide class of opioids.[4] Early investigations revealed its analgesic potency to be situated between that of codeine and morphine.[3]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay System | Reference |

| EC50 | 111 nM | [35S]-GTPγS binding assay (μ-opioid receptor) | Otte, L., et al. (2022) |

Table 1: In Vitro Efficacy of Bromadoline (U-47931E)

| Parameter | Value | Test Model | Reference |

| ED50 | Not explicitly stated in the available literature. However, its potency is noted to be between codeine and morphine. | Hot Plate Test (mouse) | Hayes, A.G., et al. (1987) |

Table 2: In Vivo Analgesic Potency of Bromadoline (U-47931E)

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, Bromadoline induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

The canonical signaling pathway initiated by Bromadoline at the μ-opioid receptor involves the following key steps:

-

G-protein Coupling and Activation: The activated MOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated inhibitory G-protein (Gαi/o).

-

Dissociation of G-protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

These signaling events collectively result in a reduction of neuronal excitability and the inhibition of pain signal transmission.

Experimental Protocols

Synthesis of trans-4-bromo-N-[2-(dimethylamino)cyclohexyl]benzamide Maleate

The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on the synthesis of analogous N-(2-aminocycloaliphatic)benzamides.

Protocol:

-

Acylation: To a solution of trans-N,N-dimethylcyclohexane-1,2-diamine in a suitable aprotic solvent such as dichloromethane, an equimolar amount of a non-nucleophilic base like triethylamine is added. The mixture is cooled in an ice bath. 4-Bromobenzoyl chloride, dissolved in the same solvent, is then added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude trans-4-bromo-N-[2-(dimethylamino)cyclohexyl]benzamide is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent.

-

Maleate Salt Formation: The purified free base is dissolved in a minimal amount of a protic solvent like ethanol. A solution of one equivalent of maleic acid in the same solvent is then added. The resulting mixture is stirred, and the this compound salt precipitates. The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

[35S]-GTPγS Binding Assay

This functional assay is used to determine the ability of a ligand to activate G-protein coupled receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the μ-opioid receptor (e.g., from CHO cells stably expressing the human MOR or from rodent brain tissue) are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (to a final concentration of 10-30 µM), varying concentrations of this compound, and the cell membrane preparation.

-

Reaction Initiation: The reaction is initiated by the addition of [35S]-GTPγS (to a final concentration of 0.05-0.1 nM).

-

Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all other readings. The specific binding is then plotted against the logarithm of the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Hot Plate Test for Analgesia

This in vivo assay is a classic method for assessing the central analgesic activity of compounds.

Protocol:

-

Apparatus: A hot plate apparatus capable of maintaining a constant temperature (typically 52-55°C) is used. The apparatus is usually enclosed in a transparent cylinder to keep the animal on the heated surface.

-

Animals: Mice or rats are commonly used. The animals are acclimatized to the testing environment before the experiment.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Drug Administration: Animals are treated with various doses of this compound or the vehicle control, typically via subcutaneous or intraperitoneal injection.

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

-

Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose that produces a 50% effect (ED50) is then calculated from the dose-response curve.

Conclusion

This compound (U-47931E) represents a significant discovery from the intensive opioid research programs of the 20th century. As a selective μ-opioid receptor agonist, its pharmacological profile has been characterized by both in vitro and in vivo studies, demonstrating its potential as an analgesic agent. This technical guide has provided a comprehensive overview of its history, quantitative data, mechanism of action, and the experimental protocols used for its evaluation. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its potential for biased agonism, could provide deeper insights into its therapeutic potential and inform the development of next-generation analgesics.

References

An In-depth Technical Guide to the Chemical Properties of Bromadoline Maleate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadoline Maleate is a potent and selective µ-opioid receptor agonist. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, and analytical methodologies. The document also explores its pharmacodynamic and pharmacokinetic profiles, supported by data from analogous compounds, and details the relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in the development of new analgesic compounds.

Physicochemical Properties

This compound is the maleate salt of Bromadoline. The physicochemical properties of the salt and its free base, Bromadoline, are summarized below.

Table 1: Physicochemical Properties of Bromadoline and this compound

| Property | Bromadoline | This compound | Source |

| IUPAC Name | 4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide | 4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid | [1][2] |

| Molecular Formula | C₁₅H₂₁BrN₂O | C₁₉H₂₅BrN₂O₅ | [1][2] |

| Molecular Weight | 325.24 g/mol | 441.3 g/mol | [1] |

| CAS Number | 67579-24-2 | 81447-81-6 | |

| Canonical SMILES | CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br | CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br.C(=C/C(=O)O)\C(=O)O | |

| Physical Description | Solid (predicted) | Powder | |

| Solubility | Data not available | Data not available | |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available |

Synthesis and Formulation

Representative Synthesis of Bromadoline

A plausible synthetic route for Bromadoline (4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide) involves the acylation of trans-(1S,2S)-N,N-dimethylcyclohexane-1,2-diamine with 4-bromobenzoyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of trans-(1S,2S)-N,N-dimethylcyclohexane-1,2-diamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Bromadoline.

Formation of this compound

The maleate salt can be prepared by reacting the free base, Bromadoline, with maleic acid.

Experimental Protocol:

-

Salt Formation: Dissolve the purified Bromadoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Acid Addition: Add a solution of maleic acid (1.0 eq) in the same solvent to the Bromadoline solution with stirring.

-

Crystallization: The this compound salt may precipitate out of the solution. If not, the solution can be cooled or the solvent can be partially evaporated to induce crystallization.

-

Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound powder.

Logical Relationship of Synthesis

Representative synthesis workflow for this compound.

Analytical Methodologies

The analysis of this compound, particularly the separation of its stereoisomers, is critical for ensuring its purity and for pharmacokinetic studies. Chiral High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Chiral HPLC for Enantiomeric Separation

Experimental Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating chiral amines and related compounds.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best separation. The addition of a small amount of an amine modifier, such as diethylamine or cyclohexylamine, can improve peak shape and resolution.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the this compound powder in the mobile phase to a suitable concentration.

Experimental Workflow for Chiral HPLC Method Development

Workflow for chiral HPLC method development.

Pharmacodynamics

Bromadoline is a selective agonist for the µ-opioid receptor. The activation of this receptor is responsible for its analgesic effects.

Receptor Binding Profile

The binding affinity of a compound to opioid receptors is a key indicator of its potency. This is typically determined through competitive binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human µ-opioid receptor.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A radiolabeled µ-opioid receptor antagonist, such as [³H]naloxone, is used.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates intracellular signaling cascades that lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

µ-Opioid Receptor Signaling Pathway

Simplified µ-opioid receptor signaling pathway.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available in the peer-reviewed literature. However, data from the structurally similar µ-opioid agonist U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide) can provide an indication of its likely pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of U-47700 in Rats (Subcutaneous Administration)

| Parameter | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg |

| Tmax (min) | 38 ± 10 | 15 ± 0 | 20 ± 4 |

| Cmax (ng/mL) | 23 ± 3 | 114 ± 19 | 433 ± 60 |

| t₁/₂ (min) | 102 ± 18 | 68 ± 12 | 87 ± 11 |

| AUC (min*ng/mL) | 2404 ± 404 | 11228 ± 1876 | 45311 ± 6672 |

Data are presented as mean ± SEM.

Based on this data for a similar compound, this compound is expected to be rapidly absorbed with a relatively short half-life.

Safety and Toxicology

As a potent opioid agonist, this compound should be handled with extreme caution. The primary risks are associated with its opioid effects, including respiratory depression, sedation, and potential for dependence. A comprehensive toxicological profile has not been publicly documented. All laboratory work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Conclusion

This compound is a selective µ-opioid receptor agonist with potential as an analgesic agent. This guide has provided a detailed overview of its chemical properties, a representative synthesis, and analytical methodologies. While specific pharmacodynamic and pharmacokinetic data are limited, information from analogous compounds suggests it is a potent and rapidly acting opioid. Further research is required to fully characterize its pharmacological profile and therapeutic potential. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound.

References

An In-depth Technical Guide to the Structural Analogs of Bromadoline Maleate (U-47931E)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromadoline (U-47931E) and its structural analogs, focusing on their synthesis, pharmacology, and structure-activity relationships (SAR). This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Bromadoline (U-47931E), chemically known as trans-4-bromo-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide, is a synthetic opioid analgesic developed by the Upjohn company in the 1970s.[1] It is a potent μ-opioid receptor (MOR) agonist and is structurally related to other psychoactive substances such as U-47700.[2] The core structure of Bromadoline, a trans-N-[2-(dimethylamino)cyclohexyl]benzamide, has been the subject of extensive medicinal chemistry efforts to understand its SAR and to develop novel analgesic agents. This guide will explore the key structural analogs of Bromadoline, presenting their pharmacological data, outlining relevant experimental protocols, and visualizing key biological pathways and experimental workflows.

Core Structure and Analogs

The central scaffold of this series of compounds is the N-(2-aminocycloaliphatic)benzamide moiety. Modifications to this core structure have led to a range of analogs with varying potencies and receptor selectivities. The primary points of modification include the benzamide ring, the N-methyl group, and the dimethylamino group on the cyclohexane ring.

Key Structural Analogs:

-

U-47700: The 3,4-dichloro analog of Bromadoline.

-

Isopropyl U-47700: An analog of U-47700 with an isopropyl group replacing the N-methyl group.

-

U-49900: The N,N-diethyl analog of U-47700.

-

N-Methyl U-47931E: The N-methylated version of Bromadoline on the benzamide nitrogen.

-

U-51754: A phenylacetamide analog of U-47700.

-

U-48520: The 4-chloro analog of U-47700.

-

U-48800: A phenylacetamide analog with a 2,4-dichlorophenyl group.

Quantitative Pharmacological Data

The following table summarizes the in vitro functional activity of Bromadoline and its key structural analogs at the human μ-opioid receptor (hMOR) and κ-opioid receptor (hKOR), as determined by the [³⁵S]GTPγS binding assay. This assay measures the agonist-induced stimulation of G-protein binding, providing a measure of both potency (EC₅₀) and efficacy (Emax).

| Compound | Receptor | EC₅₀ (nM)[2] | Emax (%)[2] |

| Bromadoline (U-47931E) | hMOR | 180 | 80 |

| hKOR | >10000 | - | |

| U-47700 | hMOR | 111 | 95 |

| hKOR | 120 | 45 | |

| Isopropyl U-47700 | hMOR | 335 | 90 |

| hKOR | >10000 | - | |

| U-49900 | hMOR | 2830 | 85 |

| hKOR | >10000 | - | |

| N-Methyl U-47931E | hMOR | 1390 | 75 |

| hKOR | >10000 | - | |

| U-51754 | hMOR | 250 | 100 |

| hKOR | 120 | 60 | |

| U-48520 | hMOR | 350 | 90 |

| hKOR | >10000 | - | |

| U-48800 | hMOR | 1500 | 70 |

| hKOR | 150 | 55 |

Structure-Activity Relationship (SAR)

Analysis of the pharmacological data reveals key structural features that influence the activity of these compounds:

-

Benzamide Substitution: The nature and position of substituents on the benzamide ring are critical for potency. The 3,4-dichloro substitution in U-47700 appears to be optimal for high potency at the μ-opioid receptor. The 4-bromo substituent in Bromadoline also confers significant potency.

-

N-Alkylation on the Benzamide: Methylation of the benzamide nitrogen, as seen in N-Methyl U-47931E, leads to a significant decrease in μ-opioid receptor potency compared to Bromadoline.

-

Cyclohexane Amine Substitution: The dimethylamino group on the cyclohexane ring is important for activity. Replacement of the dimethylamino group with a diethylamino group in U-49900 results in a marked decrease in μ-opioid receptor potency.

-

Linker between Benzamide and Cyclohexane: The nature of the linker between the benzamide and the cyclohexane ring influences receptor selectivity. The introduction of a methylene group to form a phenylacetamide, as in U-51754 and U-48800, can introduce or enhance κ-opioid receptor activity.

Experimental Protocols

General Synthesis of trans-N-[2-(Dimethylamino)cyclohexyl]benzamide Analogs

The following is a general procedure adapted from the patent literature for the synthesis of this class of compounds.

Step 1: Synthesis of trans-N,N-Dimethylcyclohexane-1,2-diamine

A solution of cyclohexene oxide in a suitable solvent (e.g., ethanol) is treated with an excess of dimethylamine. The reaction mixture is heated in a sealed vessel to yield a mixture of cis- and trans-2-(dimethylamino)cyclohexanol. The crude amino alcohol is then treated with thionyl chloride to produce the corresponding chloride, followed by reaction with ammonia to yield the diamine. The trans isomer is then separated from the cis isomer by fractional distillation or chromatography.

Step 2: Acylation of the Diamine

The trans-N,N-dimethylcyclohexane-1,2-diamine is dissolved in an aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine). The desired benzoyl chloride analog (e.g., 4-bromobenzoyl chloride for Bromadoline) is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The resulting product is then purified by column chromatography.

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the potency and efficacy of opioid agonists.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK cells).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GDP.

-

Test compounds.

-

Scintillation cocktail.

Procedure:

-

Cell membranes (10-20 µg of protein) are incubated in the assay buffer with GDP (10 µM) and varying concentrations of the test compound for 15 minutes at 30°C.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM).

-

The incubation is continued for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer and the radioactivity is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.

In Vivo Hot Plate Test

This is a common method for assessing the analgesic effects of compounds in rodents.

Animals:

-

Male Swiss Webster mice (20-25 g).

Apparatus:

-

Hot plate analgesia meter set to 55 ± 0.5°C.

Procedure:

-

Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

A baseline latency to a nociceptive response (paw licking or jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time of 30-60 seconds is used to prevent tissue damage.

-

The test compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).

-

At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the latency to the nociceptive response is measured again.

-

The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Visualizations

μ-Opioid Receptor Signaling Pathway

Caption: Simplified μ-opioid receptor signaling pathway.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Logical Relationship of SAR

Caption: Key structural modifications impacting μ-opioid potency.

References

Bromadoline Maleate: A Technical Guide to a Selective μ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadoline, also known by its developmental code U-47931E, is a synthetic opioid analgesic that demonstrates selectivity for the μ-opioid receptor (MOR). Developed in the 1970s, it exhibits a potency situated between codeine and morphine. This technical guide provides a comprehensive overview of Bromadoline Maleate, focusing on its mechanism of action as a selective MOR agonist. This document summarizes available quantitative data on its functional activity, details relevant experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of opioid receptor modulators.

Introduction

Bromadoline is a member of the aminocyclohexylbenzamide class of opioids.[1] As a selective agonist of the μ-opioid receptor, its mechanism of action is analogous to other MOR agonists, which are the cornerstone of clinical pain management. The activation of MORs, a class of G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that ultimately result in analgesia. However, MOR activation is also associated with a range of adverse effects, including respiratory depression, constipation, and the potential for dependence and addiction. The study of selective MOR agonists like Bromadoline contributes to a deeper understanding of the structure-activity relationships that govern both the therapeutic and adverse effects mediated by the μ-opioid receptor system.

Chemical Properties

Basic chemical information for Bromadoline is provided in the table below. The maleate salt form is commonly used for research purposes.

| Property | Value |

| IUPAC Name | 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide |

| Synonyms | U-47931E |

| Molecular Formula | C15H21BrN2O (Bromadoline base) |

| Molar Mass | 325.25 g/mol (Bromadoline base) |

| CAS Number | 67579-24-2 (trans-isomer mixture) |

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Bromadoline's (U-47931E) activity at the μ-opioid receptor. To date, detailed radioligand binding affinity (Ki) and cAMP inhibition data for Bromadoline have not been extensively reported in publicly available literature. The primary data available is from functional assays measuring G-protein activation.

| Assay Type | Receptor | Parameter | Value | Reference Compound | Reference Value |

| [³⁵S]GTPγS Binding | Human μ-opioid | EC₅₀ (nM) | 490 ± 1.2 | Hydromorphone | 23 ± 1.2 nM |

| [³⁵S]GTPγS Binding | Human μ-opioid | Eₘₐₓ (%) | 81 ± 4 | Hydromorphone | 100% |

Data extracted from Otte, L., et al. (2022). Drug Testing and Analysis.

Mechanism of Action and Signaling Pathways

Upon binding to the μ-opioid receptor, Bromadoline initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins, primarily of the Gi/o subtype. This activation triggers a cascade of downstream signaling events.

G-Protein Dependent Signaling

The canonical signaling pathway activated by Bromadoline at the μ-opioid receptor involves:

-

G-Protein Activation: The agonist-bound receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the heterotrimeric G-protein. This causes the dissociation of the Gα(i/o) subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gα(i/o) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

These actions collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals, resulting in analgesia.

μ-Opioid Receptor Signaling Pathway

Experimental Protocols

The characterization of a selective μ-opioid receptor agonist like Bromadoline involves a suite of in vitro and in vivo assays to determine its affinity, potency, efficacy, and functional effects.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Bromadoline in stimulating G-protein activation at the μ-opioid receptor.

Methodology (adapted from Otte, L., et al., 2022):

-

Membrane Preparation:

-

CHO-K1 cells stably expressing the human μ-opioid receptor are harvested.

-

Cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate with a final volume of 200 μL.

-

To each well, the following are added in order:

-

50 μL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

50 μL of GDP (final concentration 30 μM).

-

50 μL of cell membrane suspension (15 μg protein/well).

-

50 μL of Bromadoline solution at various concentrations (or vehicle for basal activity, and a reference agonist like DAMGO or hydromorphone for maximal stimulation).

-

-

For determination of non-specific binding, unlabeled GTPγS (10 μM final concentration) is added.

-

The plate is pre-incubated for 30 minutes at 30°C.

-

The reaction is initiated by adding 50 μL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

The plate is incubated for 60 minutes at 30°C with gentle shaking.

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

Radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are normalized to the response of a full agonist (e.g., hydromorphone) and plotted against the logarithm of Bromadoline concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

-

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor. It involves the competition between an unlabeled ligand (Bromadoline) and a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of Bromadoline at the μ-opioid receptor.

Methodology:

-

Membrane Preparation: As described in section 5.1.1.

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

Cell membrane preparation.

-

A fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO).

-

Varying concentrations of unlabeled Bromadoline.

-

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like naloxone) are included.

-

The plate is incubated to allow binding to reach equilibrium.

-

-

Termination and Detection: As described in section 5.1.3.

-

Data Analysis:

-

The concentration of Bromadoline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay (Representative Protocol)

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Bromadoline in inhibiting cAMP production.

Methodology:

-

Cell Culture: Use cells expressing the μ-opioid receptor (e.g., CHO-hMOR).

-

Assay Procedure:

-

Cells are plated in a multi-well plate.

-

Cells are pre-treated with various concentrations of Bromadoline.

-

Adenylyl cyclase is then stimulated with forskolin.

-

The reaction is stopped, and the cells are lysed.

-

-

Detection:

-

The intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

The inhibition of forskolin-stimulated cAMP production is plotted against the logarithm of Bromadoline concentration.

-

A sigmoidal dose-response curve is fitted to determine EC₅₀ and Eₘₐₓ values.

-

In Vivo Analgesia Assays

In vivo models are essential for evaluating the analgesic efficacy of a compound in a whole-organism context.

Objective: To assess the antinociceptive effects of Bromadoline in rodent models of pain.

Methodology (based on Hayes, A.G., et al., 1987):

-

Animal Models:

-

Mouse Hot Plate Test: Measures the latency of a mouse to react (e.g., by licking a paw or jumping) when placed on a heated surface. An increase in latency indicates analgesia.

-

Mouse/Rat Tail-Flick Test: Measures the latency for a rodent to flick its tail away from a radiant heat source.

-

Writhing Test: An inflammatory pain model where a chemical irritant (e.g., acetic acid) is injected intraperitoneally, and the number of abdominal constrictions ("writhes") is counted. A reduction in writhes indicates analgesia.

-

-

Procedure:

-

Animals are administered this compound at various doses (typically via subcutaneous or intraperitoneal injection).

-

At specific time points after drug administration, the animals are subjected to the nociceptive test.

-

A dose-response curve is generated to determine the ED₅₀ (the dose that produces a therapeutic effect in 50% of the population).

-

Experimental Workflow

The characterization of a novel μ-opioid receptor agonist typically follows a structured workflow, from initial screening to in-depth functional and in vivo analysis.

Experimental Workflow for Agonist Characterization

Conclusion

This compound serves as a valuable research tool for investigating the pharmacology of the μ-opioid receptor. The available data from [³⁵S]GTPγS functional assays confirm its activity as a MOR agonist. While a complete pharmacological profile, including comprehensive binding affinity and cAMP inhibition data, is not fully available in the public literature, the established methodologies outlined in this guide provide a clear framework for the further characterization of Bromadoline and other novel μ-opioid receptor agonists. Such research is critical for the development of future analgesics with improved efficacy and safety profiles.

References

In-Vitro Metabolism of Bromadoline Maleate: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific data on the in-vitro metabolism of Bromadoline Maleate. The following guide is a structured template based on established principles of in-vitro drug metabolism studies, intended to serve as a framework for researchers. The experimental details and data presented are illustrative and derived from studies on other compounds.

Introduction

The in-vitro assessment of a drug candidate's metabolic fate is a cornerstone of preclinical drug development. These studies are crucial for predicting in-vivo pharmacokinetics, understanding potential drug-drug interactions, and identifying metabolites that may contribute to the therapeutic effect or toxicity of the parent compound. This document provides a comprehensive technical guide to the methodologies and data interpretation relevant to the in-vitro metabolism of a compound like this compound.

Key Objectives of In-Vitro Metabolism Studies

The primary goals of in-vitro metabolism studies are to determine:

-

Metabolic Stability: To estimate the intrinsic clearance of the compound by liver enzymes. This is often expressed as the half-life (t½) and intrinsic clearance (CLint).

-

Metabolite Identification: To identify the chemical structures of the major metabolites formed.

-

Enzyme Phenotyping: To identify the specific cytochrome P450 (CYP450) isoforms and other enzymes responsible for the metabolism of the drug.

-

Reaction Kinetics: To determine the kinetic parameters (Km and Vmax) for the major metabolic pathways.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in-vitro metabolism studies. Below are typical protocols for key experiments.

Metabolic Stability Assay

Objective: To determine the rate of disappearance of the parent drug when incubated with liver microsomes or other subcellular fractions.

Protocol:

-

Incubation Mixture:

-

Liver Microsomes (Human, Rat, etc.): 0.5 mg/mL protein concentration.

-

Test Compound (this compound): 1 µM.

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP+): To ensure a constant supply of the necessary cofactor for CYP450 enzymes.

-

Phosphate Buffer: To maintain a physiological pH (typically 7.4).

-

-

Incubation Conditions:

-

The reaction is initiated by adding the NADPH regenerating system.

-

Incubations are carried out at 37°C in a shaking water bath.

-

Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Analysis:

-

Data Analysis:

-

The natural logarithm of the percentage of the parent drug remaining is plotted against time.

-

The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope).

-

Intrinsic clearance (CLint) is calculated from the half-life and incubation parameters.

-

Metabolite Identification

Objective: To identify the structures of metabolites formed during incubation.

Protocol:

-

Incubation: A similar incubation setup to the metabolic stability assay is used, but with a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites.

-

Sample Preparation: Following incubation, samples are processed to remove proteins and concentrate the metabolites.

-

Analytical Method: High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, coupled with liquid chromatography is used for analysis.[3]

-

Data Interpretation: Metabolites are identified by comparing the mass spectra of the parent drug and potential metabolites, looking for characteristic mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation).

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of the drug.

Protocol:

-

Recombinant Human CYP450 Enzymes: The test compound is incubated individually with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[3][4]

-

Chemical Inhibition: The test compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP450 isoform. A reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme.

-

Correlation Analysis: The rate of metabolism is correlated with the activity of specific CYP450 enzymes across a panel of individual human liver microsomes with known P450 expression levels.

Data Presentation

Quantitative data from in-vitro metabolism studies are best presented in tabular format for clarity and comparison.

Table 1: Illustrative Metabolic Stability of this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45.2 | 15.3 |

| Rat | 28.7 | 24.1 |

| Mouse | 19.5 | 35.5 |

| Dog | 60.1 | 11.5 |

| Monkey | 55.8 | 12.4 |

Table 2: Illustrative Metabolite Profile of this compound in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Relative Abundance (%) |

| M1 | Monohydroxylation | +16 | 45 |

| M2 | N-dealkylation | -28 | 25 |

| M3 | Dihydroxylation | +32 | 15 |

| M4 | Glucuronidation | +176 | 10 |

| M5 | Oxidation | +14 | 5 |

Visualization of Metabolic Pathways and Workflows

Visual diagrams are invaluable for representing complex biological processes and experimental designs.

Caption: Workflow for a typical in-vitro metabolic stability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of rat and human cytochrome p450 isoforms and a rat serum esterase that metabolize the pyrethroid insecticides deltamethrin and esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Precursors of Bromadoline Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Bromadoline Maleate, a potent µ-opioid receptor agonist. Detailed methodologies for the preparation of its key precursors and the final compound are presented, drawing from established chemical literature and patents. This document includes quantitative data, experimental protocols, and a visual representation of the synthetic workflow. Additionally, it elucidates the signaling pathway activated by Bromadoline upon binding to the µ-opioid receptor. The information herein is intended to support research and development efforts within the fields of medicinal chemistry and pharmacology.

Introduction

Bromadoline, chemically known as trans-4-bromo-N-[2-(dimethylamino)cyclohexyl]benzamide, is a synthetic opioid analgesic. It is a potent and selective agonist for the µ-opioid receptor. This guide details the chemical synthesis of Bromadoline and its subsequent conversion to the maleate salt, a common form for pharmaceutical use.

Synthesis Pathway Overview

The synthesis of Bromadoline can be conceptually divided into three main stages:

-

Preparation of Precursor 1: trans-N,N-dimethyl-1,2-cyclohexanediamine. This chiral diamine forms the cyclohexylamino portion of the final molecule.

-

Preparation of Precursor 2: 4-Bromobenzoyl chloride. This acyl chloride provides the bromobenzoyl moiety.

-

Amide Coupling and Salt Formation. The two precursors are reacted to form Bromadoline, which is then converted to its maleate salt for improved stability and solubility.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Precursor 1: trans-N,N-dimethyl-1,2-cyclohexanediamine

The synthesis of this chiral diamine precursor can be achieved through a multi-step process starting from cyclohexene oxide.

Step 1: Synthesis of trans-2-(Methylamino)cyclohexanol

-

Reaction: Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor.

-

Procedure: Cyclohexene oxide (1 equivalent) and a 25-30% aqueous solution of methylamine (1.5 equivalents) are heated in a sealed reactor at 80°C for 5 hours. After cooling, the reaction mixture is worked up to isolate the product.

Step 2: Methylation to form trans-N,N-dimethyl-1,2-cyclohexanediamine

-

Reaction: The aminoalcohol from the previous step is converted to the corresponding aziridine, which is then opened with methylamine.

-

Procedure: A detailed procedure involves heating 7-methyl-7-azabicyclo[4.1.0]heptane (formed from trans-2-(methylamino)cyclohexanol) with an aqueous solution of methylamine (23-30%) and a catalytic amount of ammonium chloride at 94-99°C for approximately 21.5 hours[1]. After cooling, the mixture is basified with solid sodium hydroxide and extracted with ether. The combined organic extracts are dried, and the solvent is evaporated. The residue is then distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine[1].

Synthesis of Precursor 2: 4-Bromobenzoyl chloride

This acyl chloride can be prepared from 4-bromobenzoic acid using standard methods.

-

Reaction: 4-Bromobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Procedure with Thionyl Chloride: A mixture of 4-bromobenzoic acid (1 equivalent) and thionyl chloride (excess) in a suitable solvent like dichloromethane, with a catalytic amount of N,N-dimethylformamide, is heated at reflux for several hours[2]. The excess thionyl chloride and solvent are removed by distillation to yield 4-bromobenzoyl chloride[2].

-

Procedure with Phosphorus Pentachloride: A mixture of 4-bromobenzoic acid (1 equivalent) and phosphorus pentachloride (1 equivalent) is warmed on a steam bath until the reaction ceases[3]. The product, 4-bromobenzoyl chloride, is then isolated by distillation under reduced pressure.

| Property | Value |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol |

| Appearance | White to light brown solid |

| Melting Point | 36-39 °C |

| Boiling Point | 246 °C |

Synthesis of Bromadoline (trans-4-bromo-N-[2-(dimethylamino)cyclohexyl]benzamide)

The final step in the synthesis of the active pharmaceutical ingredient is the amide coupling reaction. This procedure is detailed in U.S. Patent 4,098,904.

-

Reaction: trans-N,N-dimethyl-1,2-cyclohexanediamine is reacted with 4-bromobenzoyl chloride in the presence of a base to neutralize the HCl byproduct.

-

General Procedure (adapted from U.S. Patent 4,098,904): To a solution of trans-N,N-dimethyl-1,2-cyclohexanediamine (1 equivalent) and a tertiary amine base such as triethylamine (1 equivalent) in an inert solvent (e.g., tetrahydrofuran or dichloromethane) at 0-5°C, a solution of 4-bromobenzoyl chloride (1 equivalent) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The resulting mixture is washed with water and a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and the hydrochloride salt of the tertiary amine. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude Bromadoline free base. The product can be further purified by crystallization or chromatography.

| Property | Value |

| Molecular Formula | C₁₅H₂₁BrN₂O |

| Molecular Weight | 325.25 g/mol |

| Stereochemistry | trans |

Preparation of this compound

The final step is the formation of the maleate salt to improve the physicochemical properties of the compound.

-

Reaction: Bromadoline free base is reacted with maleic acid in a suitable solvent.

-

General Procedure: To a solution of Bromadoline free base (1 equivalent) in a suitable solvent such as ethanol or acetone, a solution of maleic acid (1 equivalent) in the same solvent is added with stirring. The mixture may be heated to ensure complete dissolution and then cooled to allow for the crystallization of the maleate salt. The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

| Property | Value |

| Molecular Formula | C₁₉H₂₅BrN₂O₅ |

| Molecular Weight | 441.32 g/mol |

Signaling Pathway

As a µ-opioid receptor agonist, Bromadoline initiates a signaling cascade characteristic of G-protein coupled receptors (GPCRs). The µ-opioid receptor is coupled to an inhibitory G-protein (Gi/o).

References

Navigating the Solubility Landscape of Bromadoline Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadoline Maleate, a potent and selective μ-opioid receptor agonist, presents a subject of significant interest in analgesic research. A comprehensive understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is paramount for advancing research and development activities, including formulation, analytical method development, and pharmacological studies. This technical guide provides an in-depth overview of the known information regarding the solubility of this compound, outlines a general experimental protocol for its determination, and illustrates its primary signaling pathway. While specific quantitative solubility data for this compound is not widely available in published literature, this guide offers a framework for its empirical determination and contextualizes its behavior based on the properties of analogous opioid compounds.

Introduction to this compound

This compound is a selective agonist for the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its interaction with this receptor initiates a cascade of intracellular events that ultimately lead to its analgesic effects. The development of effective and safe formulations of this compound necessitates a thorough understanding of its solubility profile.

Solubility of this compound: Current State of Knowledge

Despite its relevance in pharmacological research, specific quantitative solubility data for this compound in a range of common laboratory solvents remains largely unpublished in the public domain. The inclusion of this compound in patents focused on enhancing drug solubility suggests that its intrinsic solubility may be a limiting factor in its development.

In the absence of specific data, a general understanding can be inferred from the behavior of other narcotic analgesics. For instance, the free base forms of many opioids exhibit limited solubility in water, with solubility increasing in acidic conditions due to salt formation. Organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are often used to dissolve opioid compounds for in vitro studies.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent | Anticipated Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble (as maleate salt) | The maleate salt form is expected to have higher aqueous solubility than the free base. |

| Methanol | Soluble | Polar protic solvent, generally effective for dissolving polar organic molecules. |

| Ethanol | Soluble | Similar to methanol, a common solvent for many pharmaceuticals. |

| Isopropanol | Moderately Soluble | Polarity is lower than methanol and ethanol. |

| Acetone | Moderately Soluble | Aprotic solvent with moderate polarity. |

| Acetonitrile | Moderately Soluble | Aprotic solvent, often used in analytical chromatography for similar compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful aprotic solvent known for its ability to dissolve a wide range of compounds. |

| Dimethylformamide (DMF) | Freely Soluble | Another potent aprotic solvent commonly used in pharmaceutical research. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound. This method can be adapted based on the specific laboratory equipment and analytical techniques available.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound in the saturated solution.

-

If using HPLC, develop a method that provides good separation and a linear response for this compound.

-

If using UV-Vis spectrophotometry, determine the wavelength of maximum absorbance (λmax) for this compound in each solvent and construct a calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Record the temperature at which the solubility was determined.

-

Experimental Workflow for Solubility Determination

Unveiling the Metabolic Fate of U-47931E: A Technical Guide to the Identification of its N-Demethylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the N-demethylated metabolites of the synthetic opioid U-47931E, also known as Bromadoline. The following sections detail the metabolic pathways, experimental protocols for in vitro and in vivo studies, and analytical methodologies for the detection and quantification of these metabolites. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and analytical chemistry.

Metabolic Pathway: N-Demethylation of U-47931E

U-47931E undergoes phase I metabolism primarily through N-demethylation of the dimethylamino group on the cyclohexyl ring. This biotransformation results in the formation of N-desmethyl-U-47931E and N,N-didesmethyl-U-47931E. The N-demethylated metabolite has been identified as the most abundant metabolic product in both in vitro and in vivo studies, making it a crucial biomarker for detecting U-47931E exposure.[1][2][3]

The metabolic conversion is illustrated in the signaling pathway diagram below.

Caption: Metabolic pathway of U-47931E.

Experimental Protocols for Metabolite Identification

The identification of U-47931E's N-demethylated metabolites has been primarily achieved through in vitro experiments using human liver preparations and in vivo studies in rats. The analytical method of choice for the sensitive and selective detection of the parent compound and its metabolites is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

In Vitro Metabolism Studies using Pooled Human S9 Fraction

Objective: To investigate the metabolism of U-47931E in a human-derived in vitro system.

Methodology:

-

Incubation: U-47931E is incubated with pooled human liver S9 fraction (phS9), a subcellular fraction that contains both microsomal and cytosolic enzymes.[1][2]

-

Cofactors: The incubation mixture is fortified with a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to support the activity of cytochrome P450 enzymes, which are crucial for many phase I metabolic reactions.

-

Sample Preparation: Following incubation, the reaction is terminated, and proteins are precipitated by adding a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is evaporated and reconstituted in a suitable solvent for LC-HRMS analysis.

In Vivo Metabolism Studies in Rats

Objective: To identify the metabolites of U-47931E present in urine after administration to a living organism.

Methodology:

-

Administration: A single dose of U-47931E, suspended in an aqueous solution, is administered to male Wistar rats via gastric intubation.

-

Urine Collection: The rats are housed in metabolism cages that allow for the separate collection of urine and feces over a 24-hour period.

-

Sample Preparation: A protein precipitation step is performed on the collected urine samples using acetonitrile. For the detection of phase II metabolites (glucuronides), an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is included. The processed samples are then prepared for LC-HRMS analysis.

The general experimental workflow for these studies is depicted below.

Caption: Experimental workflow for metabolite ID.

Analytical Methodology: LC-HRMS

Liquid chromatography-high resolution mass spectrometry is a powerful technique for the separation, detection, and identification of drug metabolites.

Liquid Chromatography Parameters: A reversed-phase chromatographic system is typically employed for the separation of U-47931E and its metabolites.

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase A | 2 mM aqueous ammonium formate with 0.1% (v/v) formic acid and 1% (v/v) acetonitrile (pH 3) |

| Mobile Phase B | 2 mM ammonium formate in acetonitrile/methanol (50:50, v/v) with 0.1% (v/v) formic acid and 1% (v/v) water |

| Flow Rate | 0.5 mL/min, increasing to 0.8 mL/min |

| Gradient | A gradient elution is used, starting with a high percentage of aqueous phase and gradually increasing the organic phase to elute compounds of increasing hydrophobicity. |

High-Resolution Mass Spectrometry Parameters: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, is used for detection.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Full scan with data-dependent acquisition (DDA) for fragmentation analysis |

| Mass Resolution | High resolution (e.g., 35,000) to enable accurate mass measurements and formula determination |

| Collision Energy | Stepped collision energy for generating informative fragment spectra |

Quantitative Data

A validated quantitative liquid chromatographic method has been developed for the simultaneous determination of bromadoline (U-47931E) and its two N-demethylated metabolites in biological fluids.

Table 1: Method Validation Parameters for the Quantification of U-47931E and its N-demethylated Metabolites

| Parameter | U-47931E | N-desmethyl-U-47931E | N,N-didesmethyl-U-47931E |

| Limit of Quantification (ng/mL) | 2-5 | 2-5 | 2-5 |

| Overall Absolute Extraction Recovery (%) | ~50-80 | ~50-80 | ~50-80 |

| Linearity (Concentration vs. Peak Height Ratio) | Excellent | Excellent | Excellent |

| Within-run Precision | Satisfactory | Satisfactory | Satisfactory |

| Between-run Precision | Satisfactory | Satisfactory | Satisfactory |

| Accuracy | Satisfactory | Satisfactory | Satisfactory |

Conclusion

The N-demethylation pathway is the primary metabolic route for U-47931E. The resulting N-demethylated metabolites, particularly N-desmethyl-U-47931E, serve as reliable biomarkers for detecting exposure to this synthetic opioid. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the identification and quantification of these metabolites in forensic and clinical settings. The use of high-resolution mass spectrometry is essential for the accurate identification of these compounds.

References

- 1. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative liquid chromatographic determination of bromadoline and its N-demethylated metabolites in blood, plasma, serum, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Analgesic Properties of Bromadoline (U-47931E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadoline, also known as U-47931E, is a synthetic opioid analgesic developed by the Upjohn company in the 1970s. Structurally distinct from morphine and fentanyl, it belongs to the N-(2-aminocycloaliphatic)benzamide class of compounds. Early research established Bromadoline as a potent analgesic with a pharmacological profile indicating selectivity for the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the analgesic properties of Bromadoline, consolidating available quantitative data on its efficacy and receptor interactions. Detailed experimental protocols for key in vivo analgesic assays and in vitro receptor activation studies are presented, alongside visualizations of its proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Introduction

The quest for potent analgesics with improved safety profiles over traditional opioids has driven extensive research into novel chemical scaffolds. Bromadoline (U-47931E) emerged from this research as a compound with significant antinociceptive activity.[1] Its potency has been characterized as intermediate between that of codeine and morphine, and slightly greater than pentazocine.[1] This guide aims to synthesize the existing scientific literature on Bromadoline's analgesic properties to serve as a technical resource for professionals in pain research and drug development.

Pharmacological Profile

Analgesic Efficacy

The analgesic effects of Bromadoline have been evaluated in various rodent models of nociception. The following table summarizes the median effective dose (ED50) values obtained in these studies, providing a quantitative measure of its potency.

| Analgesic Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse Writhing Test | Mouse | Subcutaneous (s.c.) | 0.08 | Hayes et al. (1987) |

| Rat Paw Pressure Test | Rat | Subcutaneous (s.c.) | 0.23 | Hayes et al. (1987) |

| Guinea-pig Paw Pressure Test | Guinea-pig | Subcutaneous (s.c.) | 0.12 | Hayes et al. (1987) |

Opioid Receptor Activation

Bromadoline's primary mechanism of action is through the activation of opioid receptors. Functional assays have been conducted to determine its activity at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | µ-Opioid (hMOR) | EC50 (nM) | 130 | Otte et al. (2022) |